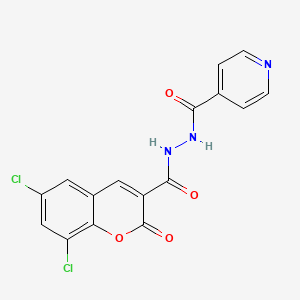

N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide” is a compound that is part of the coumarin family . Coumarin derivatives are one of the most investigated fluorophores due to their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .

Synthesis Analysis

The synthesis of this compound involves the attachment of a hydrazide chain to the coumarin moiety at the 3-position . This process enhances the intramolecular charge transfer (ICT) and sets up a donor set selective for copper via the carbonyl oxygen and amide nitrogen .Molecular Structure Analysis

The molecular structure of this compound is based on the coumarin structure, with additional groups attached at specific positions. The carbon in the 3-position has a partial negative charge in coumarins . The ICT mechanism could be modulated by the introduction of an electron-donating substituent at the 7-position or an electron-withdrawing substituent at the 3-position .Chemical Reactions Analysis

This compound shows an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on ICT . It was found that the pyridine-analogue coumarin is a highly selective and sensitive sensor for Cu 2+ .Mécanisme D'action

Target of Action

The primary target of N’-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide, also known as Compound-0056, is VISTA (V-type immunoglobulin domain-containing suppressor of T-cell activation) . VISTA is a negative checkpoint regulator expressed on naïve T cells .

Mode of Action

Compound-0056 acts as an agonist binding to the extracellular domain protein of VISTA . This interaction enhances the function of the VISTA protein, which in turn inhibits the inflammatory response of T cells and the transformation of naive T cells .

Biochemical Pathways

The compound’s action primarily affects the T-cell receptor signaling pathway . By enhancing the function of VISTA, it suppresses T-cell activation, thereby modulating the immune response .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of T-cell mediated immune responses . This can result in a decrease in inflammation and immune response, which could be beneficial in the treatment of autoimmune diseases .

Safety and Hazards

The safety data sheet for a similar compound, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The design of new optical materials such as organic fluoroionophores and functionalized quantum dots or nanowires is currently a task of synthetic chemistry . The development of novel fluorescent chemosensors, like the compound , is a promising area of research, particularly for the detection and monitoring of copper levels in drinking water .

Propriétés

IUPAC Name |

N'-(6,8-dichloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O4/c17-10-5-9-6-11(16(24)25-13(9)12(18)7-10)15(23)21-20-14(22)8-1-3-19-4-2-8/h1-7H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAZARAANLXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479840.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479842.png)

![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)

![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479864.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6479878.png)

![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B6479880.png)

![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)

![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)

![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)

![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)

![6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one](/img/structure/B6479926.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)